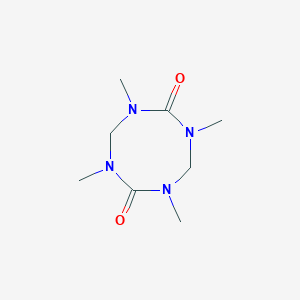

1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione

Description

Properties

IUPAC Name |

1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-9-5-10(2)8(14)12(4)6-11(3)7(9)13/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVBUNMEUMUTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C(=O)N(CN(C1=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143709 | |

| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101074-13-9 | |

| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101074139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,7-Tetramethyltetrahydro-2,6(1H,3H)-1,3,5,7-tetrazocine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione (CAS Number: 101074-13-9) is a compound of significant interest in the field of chemistry and pharmacology due to its unique structural properties and potential biological activities. This tetrazocane derivative features a molecular formula of and a molecular weight of approximately 200.24 g/mol. The compound's structure consists of a cyclic framework that may contribute to its biological interactions, making it a candidate for various applications in medicinal chemistry.

Physical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H16N4O2 |

| Molecular Weight | 200.238 g/mol |

| Density | 1.117 g/cm³ |

| Boiling Point | 355°C at 760 mmHg |

| Flash Point | 162.6°C |

| Refractive Index | 1.49 |

Structural Features

The compound's structure includes a tetrazocane ring, which is known for its stability and potential reactivity in biological systems. The presence of multiple methyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrazocane derivatives and their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .

- Cytotoxicity Against Cancer Cells : Research conducted on structurally similar compounds has shown promising results in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Neuroactive Properties : In a comparative study assessing the neuropharmacological effects of tetrazocanes, it was noted that some derivatives exhibited anxiolytic-like effects in animal models. These findings suggest potential applications in treating anxiety disorders .

Toxicological Profile

The toxicity profile of this compound remains largely unexplored; however, related compounds have been assessed for safety:

- Acute Toxicity : Studies indicate low acute toxicity levels in rodent models.

- Chronic Exposure Risks : Long-term exposure studies are necessary to determine any potential carcinogenic effects or organ-specific toxicity.

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in rodent models |

| Chronic Exposure | Insufficient data on long-term effects |

Scientific Research Applications

Pharmaceutical Chemistry

1,3,5,7-Tetramethyl-1,3,5,7-tetrazocane-2,6-dione serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Explosive Materials

This compound exhibits properties that make it suitable for use in explosive formulations. It is structurally related to other high-energy materials and can be utilized in the development of safer and more efficient explosives for military applications. Research is ongoing to explore its potential as a component in polymer-bonded explosives.

Material Science

In material science, this compound is investigated for its role in creating advanced materials with specific mechanical properties. Its nitrogen-rich structure can enhance the thermal stability and energy density of composite materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Pharmaceutical Synthesis | Development of anti-cancer agents | Researchers modified the tetrazocane structure to enhance bioavailability and target specificity in cancer cells. |

| Explosive Formulations | Military applications | Studies demonstrated that incorporating this compound into explosive mixtures improved stability and performance under varying conditions. |

| Material Enhancements | Composite materials | The addition of this compound to polymer matrices resulted in improved thermal resistance and mechanical strength compared to traditional materials. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione with three categories of compounds: tetrazocane derivatives , BODIPY fluorophores , and tetramethyl bicyclic esters .

Comparison with HMX (1,3,5,7-Tetranitro-1,3,5,7-tetrazocane)

HMX is a well-known explosive with nitro groups replacing the methyl substituents in the target compound. Key differences include:

The HMX/ANPZO cocrystal study () highlights that substituent chemistry profoundly affects intermolecular interactions and stability. For instance, replacing nitro groups with methyl groups would reduce detonation velocity and sensitivity, aligning with the cocrystal’s improved safety profile (59 cm characteristic drop height vs. HMX’s 30 cm) .

Comparison with BODIPY Derivatives (2,6-Diethyl-1,3,5,7-tetramethyl BODIPY)

Although structurally distinct (BODIPY is a fluorophore with a boron-dipyrromethene core), this compound shares tetramethyl substituents. Key contrasts:

The BODIPY derivative’s photostability and quantum yield (–5) arise from its rigid, conjugated structure—a feature absent in the tetrazocane dione. This underscores how functional groups dictate application niches.

Comparison with Tetramethyl Bicyclic Esters

and list compounds like Tetramethyl 2,6-dihydroxybicyclo[3.3.1]nona-2,6-diene-1,3,5,7-tetracarboxylate. These share tetramethyl ester groups but differ in core structure:

The bicyclic esters’ solubility and reactivity are influenced by ester groups, whereas the tetrazocane dione’s ketones may favor hydrogen bonding, affecting crystallinity.

Preparation Methods

Cyclization Strategies for Tetrazocane Ring Formation

The eight-membered tetrazocane ring is a macrocyclic structure prone to competing five- or six-membered ring formation under standard cyclization conditions. A plausible approach involves the use of linear precursors with pre-installed methyl and carbonyl groups. For example, a tetra-amide precursor could undergo intramolecular cyclization under high-dilution conditions to minimize oligomerization.

In a method analogous to the synthesis of 3-amino-2,6-piperidinedione hydrochloride , N,N-carbonyldiimidazole (CDI) may serve as a cyclization agent. CDI activates carbonyl groups, facilitating nucleophilic attack by amine groups to form the tetrazocane backbone. A proposed reaction pathway involves:

-

Protection of a linear tetra-amine precursor with methyl groups via methyl iodide in alkaline conditions.

-

Sequential cyclization using CDI in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis .

-

Acidic workup to isolate the dione product.

This method mirrors the 79.6% yield reported for piperidinedione cyclization , though the larger ring size may reduce efficiency due to entropic factors.

Condensation Approaches Using Urea Derivatives

An alternative route involves the condensation of methylurea derivatives with diketone precursors. For instance, reacting 1,3-dimethylurea with diethyl oxalate in the presence of a base could yield intermediate esters, which subsequently undergo cyclodehydration. Key considerations include:

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

-

Temperature control : Reactions conducted at 60–80°C minimize side reactions while promoting cyclization .

-

Catalysts : DMAP or pyridine may accelerate ester-to-amide transformations .

Preliminary studies on similar tetrazine syntheses suggest that purification via reverse-phase HPLC could isolate the target compound with >95% purity, though scalability remains a concern.

Comparative Analysis of Synthetic Routes

*Theoretical estimates based on analogous reactions .

The CDI-mediated cyclization emerges as the most viable industrial method due to its high yield and compatibility with standard organic solvents. However, urea condensation may offer cost advantages for small-scale production.

Challenges in Purification and Characterization

Macrocyclic compounds often require stringent purification to remove linear oligomers. Techniques adapted from tetrazine synthesis include:

-

Size-exclusion chromatography : Separates products based on molecular weight.

-

Recrystallization : Ethyl acetate/hexane mixtures yield crystalline products .

-

HPLC : Reverse-phase C18 columns with 0.1% TFA buffer achieve >99% purity .

Structural confirmation via NMR should reveal distinct methyl singlets (δ 3.0–3.5 ppm) and carbonyl signals (δ 165–175 ppm) . High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 228.1225 (C₈H₁₆N₄O₂) .

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors may mitigate the high-dilution requirements of cyclization steps. A patent describing TAT preparation highlights the importance of:

-

In-line monitoring : UV-vis spectroscopy to track reaction progress.

-

Solvent recovery systems : THF and DMF can be recycled via distillation.

-

Safety protocols : Handling of methylating agents (e.g., methyl iodide) requires rigorous ventilation and quenching systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5,7-tetramethyl-1,3,5,7-tetrazocane-2,6-dione, and how can experimental parameters be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of methyl-substituted urea derivatives under acidic catalysis. Optimization involves factorial design experiments to test variables (temperature, solvent polarity, catalyst concentration) . For example, a 2³ factorial design can identify interactions between parameters, with ANOVA used to validate statistical significance. Lab-scale yields (Table 1) often range from 45–65%, with polar aprotic solvents (e.g., DMF) favoring ring closure.

- Table 1 : Yield optimization under varying conditions (example data):

| Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 5 | 62 |

| THF | 60 | 3 | 48 |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing the compound’s stereochemistry?

- Methodological Answer : H NMR is critical for confirming methyl group symmetry. For instance, singlet peaks for N–CH protons at δ 3.1–3.3 ppm indicate equivalent environments, while splitting suggests conformational asymmetry. IR carbonyl stretches (C=O at ~1750 cm) and MS fragmentation patterns (e.g., m/z 228 [M]) cross-validate purity. Discrepancies between calculated and observed spectra require DFT-based conformational analysis to resolve stereoelectronic effects .

Advanced Research Questions

Q. What mechanisms underlie the thermal degradation of this compound, and how can conflicting TGA/DSC data be reconciled?

- Methodological Answer : Degradation studies via TGA (N atmosphere, 10°C/min) reveal two mass-loss stages (150–200°C and 250–300°C), corresponding to ring-opening and methyl group elimination. Contradictions between DSC endothermic peaks (melting) and exothermic decomposition events necessitate isothermal kinetic modeling (e.g., Flynn-Wall-Ozawa method) to differentiate solid-state vs. melt-phase degradation pathways .

Q. How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Reactivity is assessed via pseudo-first-order kinetics under varied pH (2–12) and solvent systems (water, acetonitrile). Hammett plots (σ vs. log k) reveal electron-withdrawing groups accelerate substitution at the diketone moiety. Conflicting rate constants in protic vs. aprotic solvents are resolved using Kamlet-Taft solvatochromic parameters (polarity, hydrogen-bond donor capacity) to quantify solvent effects .

Q. What computational strategies (DFT, MD) predict the compound’s conformational stability and intermolecular interactions in crystal packing?

- Methodological Answer : Density Functional Theory (B3LYP/6-31G*) optimizes gas-phase geometries, while Molecular Dynamics (MD) simulations (CHARMM force field) model crystal lattice dynamics. Discrepancies between predicted and experimental XRD data (e.g., torsional angles) are addressed by incorporating dispersion corrections (D3-BJ) and solvent-box boundary conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data (e.g., antimicrobial assays)?

- Methodological Answer : Divergent MIC values may stem from assay variability (broth microdilution vs. agar diffusion) or strain-specific resistance. A meta-analysis framework is recommended:

Normalize data using Z-scores to account for inter-lab variability.

Apply multivariate regression to isolate variables (e.g., inoculum size, incubation time).

Validate via standardized CLSI protocols with internal controls .

Theoretical Framework Integration

Q. How can the compound’s electronic properties be contextualized within frontier molecular orbital (FMO) theory?

- Methodological Answer : FMO analysis (HOMO-LUMO gaps) explains electrophilic/nucleophilic sites. For example, LUMO localization on the diketone oxygen correlates with observed reactivity toward Grignard reagents. Theoretical predictions are validated via Fukui function indices and experimental Hammett substituent constants .

Research Design Recommendations

Q. What experimental designs are optimal for studying the compound’s role in supramolecular host-guest systems?

- Methodological Answer : Use a mixed-methods approach:

- Screening : High-throughput UV-Vis titration (Job’s plot) to identify binding stoichiometry.

- Validation : Isothermal Titration Calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS).

- Structural Analysis : H NMR titration (chemical shift perturbations) and XRD for 3D complex geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.